REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][N:3]=1.[NH2:14][NH2:15]>C1COCC1>[NH:14]([C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][N:3]=1)[NH2:15]
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Name
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|
Quantity
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0.08 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)C)C(=O)OCC
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Name
|
|
Quantity
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0.06 g
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Type
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reactant
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Smiles
|
NN
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Name
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Quantity
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7.8 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulting in a 93%
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Type
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CUSTOM
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Details
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yielded (0.07 g)
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Name
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|
Type
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product
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Smiles
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N(N)C1=NC=C(C(=N1)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |